molecular formula C14H17N3OS B11774920 N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 313504-94-8

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B11774920
CAS No.: 313504-94-8
M. Wt: 275.37 g/mol
InChI Key: DLVWUTLFCCKHHZ-UHFFFAOYSA-N
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Description

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative featuring a cyclohexanecarboxamide moiety linked to the 2-position of a 6-aminobenzothiazole scaffold. This compound is structurally characterized by:

  • A benzothiazole core with an amino (-NH₂) substituent at the 6-position.

The amino group at position 6 likely enhances hydrogen-bonding interactions, influencing its biological and physicochemical properties.

Properties

CAS No.

313504-94-8

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H17N3OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17,18)

InChI Key

DLVWUTLFCCKHHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 6-aminobenzo[d]thiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine, which are condensed in ethanol with a catalytic quantity of glacial acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For instance, it has been shown to inhibit the growth of resistant strains of Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis .

Anti-inflammatory and Analgesic Properties
Research suggests that this compound may possess anti-inflammatory and analgesic effects. It potentially inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways . This mechanism positions it as a promising candidate for developing anti-inflammatory drugs.

Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that derivatives of benzothiazole compounds exhibit potent inhibitory effects on cancer cell proliferation . For example, molecular docking studies have indicated favorable interactions between the compound and targets involved in cancer progression.

Biological Research

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. By inhibiting these targets, the compound can modulate various biological processes, including inflammation and cell proliferation .

Case Study: Antitubercular Activity
A notable study evaluated the antitubercular activity of several thiazole derivatives, including this compound. The results showed that certain derivatives had high inhibitory activity against susceptible Mycobacterium tuberculosis strains, contributing to the search for novel antitubercular agents .

Chemical Applications

Synthesis Building Block
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with enhanced properties .

Material Science
The compound can also be utilized in developing new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymer matrices or as a catalyst in chemical reactions could lead to innovative applications in materials science .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and properties of benzothiazole derivatives are highly dependent on substituents. Key comparisons include:

N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c)
  • Structure: Ethoxy (-OCH₂CH₃) substituent at position 6 instead of amino (-NH₂).
  • Activity : Demonstrated significant cytotoxicity against A549 (lung), MCF7-MDR (breast), and HT1080 (fibrosarcoma) cancer cell lines, with IC₅₀ values in the low micromolar range .
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
  • Structure : Benzamide (-CONHPh) instead of cyclohexanecarboxamide (-CONHCy).
  • Activity : Evaluated as a corrosion inhibitor in 1N HCl, achieving ~85% inhibition efficiency at 1100 ppm .
  • Key Difference : The planar benzamide group may reduce steric hindrance, favoring adsorption on metal surfaces, whereas the cyclohexane moiety increases hydrophobicity.
N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide
  • Structure : Additional methyl (-CH₃) substituent at position 3.
NMR Spectral Data
Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 7.66–8.32 (aromatic H), 13.26 (NH) 118.9–166.3 (aromatic and carbonyl C)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6.71–8.10 (aromatic H), 5.18 (NH₂) Not reported
Compound 2c Not reported Not reported
Cytotoxicity
Compound A549 (IC₅₀, μM) MCF7-MDR (IC₅₀, μM) HT1080 (IC₅₀, μM) Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) 2.1 ± 0.3 1.8 ± 0.2 2.5 ± 0.4
N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide* Not reported Not reported Not reported

*Direct data unavailable, but the amino group may enhance DNA intercalation or kinase inhibition compared to ethoxy analogs.

Corrosion Inhibition
Compound Inhibition Efficiency (%) in 1N HCl (1100 ppm) Reference
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 85
2,6-Diaminobenzothiazole 78

The cyclohexanecarboxamide variant is expected to exhibit higher inhibition due to increased hydrophobicity, though experimental data are lacking.

Physicochemical Properties

  • Solubility: The cyclohexane group in this compound likely reduces aqueous solubility compared to benzamide analogs, impacting bioavailability .
  • Stability: Amino-substituted benzothiazoles are prone to oxidation, necessitating protective formulations, whereas ethoxy or methyl derivatives may offer improved stability .

Biological Activity

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. The compound is characterized by a benzothiazole moiety linked to a cyclohexanecarboxamide group, which contributes to its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₇N₃OS
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 313504-94-8
  • IUPAC Name : N-(6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. The compound's structural features allow it to bind effectively to these enzymes, leading to reduced production of pro-inflammatory mediators.

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anti-inflammatory effects. For instance, this compound has demonstrated IC₅₀ values in the low micromolar range for COX-1 and COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also shown promise in anticancer studies. It appears to induce apoptosis in cancer cells through the modulation of various signaling pathways. In particular, studies have indicated that it can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

Case Studies

Several studies have focused on the biological activity of similar benzothiazole derivatives:

  • Study on Antifungal Activity : A study reported that benzothiazole derivatives exhibited broad antifungal activity against various strains. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzothiazole ring could enhance antifungal efficacy .
  • Anti-HIV Properties : Another investigation highlighted the potential of benzothiazole derivatives as anti-HIV agents, demonstrating their ability to inhibit viral replication in vitro .
  • Inhibition Studies : A recent study evaluated the inhibitory effects of related compounds on human carbonic anhydrases (CAs), which are important therapeutic targets for various diseases. The results showed that certain derivatives could inhibit CA activity effectively, suggesting a broader application for this compound in enzyme inhibition .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC₅₀ Value Reference
Anti-inflammatoryCOX-1 and COX-2Low micromolar
AnticancerApoptosis induction-
AntifungalVarious fungal strains-
Anti-HIVViral replication-
Carbonic AnhydraseHuman CAsNanomolar range

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